molecular formula C10H14N2O3 B12518912 2-Amino-4-(ethoxymethyl)-6-methylpyridine-3-carboxylic acid CAS No. 804432-91-5

2-Amino-4-(ethoxymethyl)-6-methylpyridine-3-carboxylic acid

Cat. No.: B12518912
CAS No.: 804432-91-5
M. Wt: 210.23 g/mol
InChI Key: WZBGESPMITYZKI-UHFFFAOYSA-N
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Description

2-Amino-4-(ethoxymethyl)-6-methylpyridine-3-carboxylic acid is a heterocyclic organic compound with a pyridine ring substituted with an amino group, an ethoxymethyl group, a methyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(ethoxymethyl)-6-methylpyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the alkylation of 2-amino-4-methylpyridine with ethyl chloroacetate, followed by hydrolysis and subsequent decarboxylation to yield the desired product. The reaction conditions often involve the use of organic solvents such as ethanol or methanol, and catalysts like sodium ethoxide or potassium carbonate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to obtain high-purity products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-4-(ethoxymethyl)-6-methylpyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Amino-4-(ethoxymethyl)-6-methylpyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or participate in redox reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

    2-Amino-4-methylpyridine: Lacks the ethoxymethyl and carboxylic acid groups, making it less versatile in chemical reactions.

    2-Amino-4-(hydroxymethyl)-6-methylpyridine-3-carboxylic acid: Similar structure but with a hydroxymethyl group instead of an ethoxymethyl group, affecting its solubility and reactivity.

    2-Amino-4-(methoxymethyl)-6-methylpyridine-3-carboxylic acid: Contains a methoxymethyl group, which may influence its electronic properties and reactivity.

Uniqueness: 2-Amino-4-(ethoxymethyl)-6-methylpyridine-3-carboxylic acid is unique due to the presence of the ethoxymethyl group, which can enhance its solubility in organic solvents and influence its reactivity in various chemical reactions. This makes it a valuable compound for diverse applications in research and industry.

Properties

CAS No.

804432-91-5

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

2-amino-4-(ethoxymethyl)-6-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C10H14N2O3/c1-3-15-5-7-4-6(2)12-9(11)8(7)10(13)14/h4H,3,5H2,1-2H3,(H2,11,12)(H,13,14)

InChI Key

WZBGESPMITYZKI-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=C(C(=NC(=C1)C)N)C(=O)O

Origin of Product

United States

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